3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one
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Description
The compound “3-[3-(4-bromophenyl)acryloyl]-6-chloro-4-phenyl-2(1H)-quinolinone” is a complex organic molecule that contains several functional groups and structural features. It has a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. The molecule also contains a bromophenyl group and an acryloyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve several steps including the formation of the quinolinone core, followed by the introduction of the bromophenyl and acryloyl groups . The synthesis could potentially involve techniques such as condensation reactions, bromination, and acylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinolinone and phenyl groups), a bromine atom, a chlorine atom, and a double bond in the acryloyl group . These features could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom could potentially be replaced in a substitution reaction . The double bond in the acryloyl group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the aromatic rings, halogen atoms, and the double bond .Future Directions
Properties
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrClNO2/c25-17-9-6-15(7-10-17)8-13-21(28)23-22(16-4-2-1-3-5-16)19-14-18(26)11-12-20(19)27-24(23)29/h1-14H,(H,27,29)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUKEGHXPUPAP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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